molecular formula C10H9NO4S B5550222 7-amino-3-hydroxy-1-naphthalenesulfonic acid CAS No. 86-61-3

7-amino-3-hydroxy-1-naphthalenesulfonic acid

Cat. No.: B5550222
CAS No.: 86-61-3
M. Wt: 239.25 g/mol
InChI Key: NWYPJANFHLUNFH-UHFFFAOYSA-N
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Description

7-Amino-3-hydroxy-1-naphthalenesulfonic acid is an aromatic amino-sulfonic acid. It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position, a hydroxyl group at the 3rd position, and a sulfonic acid group at the 1st position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3-hydroxy-1-naphthalenesulfonic acid typically involves the functionalization of naphthalene derivatives. One common method includes the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The hydroxyl group can be introduced through a hydroxylation reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and nitration processes, followed by catalytic reduction and hydroxylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group in intermediates can be reduced to an amino group using catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the hydroxyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated and sulfonated naphthalene derivatives.

Scientific Research Applications

7-Amino-3-hydroxy-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its inhibitory action on HIV-1 reverse transcriptase involves binding to the enzyme’s active site, thereby preventing the polymerization of viral DNA . The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 8-Amino-2-naphthalenesulfonic acid

Comparison: 7-Amino-3-hydroxy-1-naphthalenesulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher solubility and a broader range of applications in both scientific research and industrial processes .

Properties

IUPAC Name

7-amino-3-hydroxynaphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(12)5-10(9(6)4-7)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYPJANFHLUNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)O)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058942
Record name 7-Amino-3-hydroxy-1-naphthalenesulfonic acid
Source EPA DSSTox
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Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-61-3
Record name 7-Amino-3-hydroxy-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonic acid, 7-amino-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 7-amino-3-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Amino-3-hydroxy-1-naphthalenesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-3-hydroxynaphthalene-1-sulphonic acid
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